molecular formula C9H7Cl2N3 B1438731 1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine CAS No. 14044-29-2

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Cat. No. B1438731
CAS RN: 14044-29-2
M. Wt: 228.07 g/mol
InChI Key: DFASVFRYOKAYQB-UHFFFAOYSA-N
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Description

The compound “1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine” contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a 2,4-dichlorophenyl group and an amine group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the 2,4-dichlorophenyl group, and the amine group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The amine group could participate in acid-base reactions, while the pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group could make it a base, and the dichlorophenyl group could make the compound somewhat polar .

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Summary of the Application: This compound has been used in the synthesis of a novel peripherally restricted cannabinoid-1 receptor antagonist .
  • Methods of Application or Experimental Procedures: The compound was synthesized and derivatized with different electronegative groups on the C-4 alkyl chain on the pyrazole ring . A sulfonamide or sulfamide moiety was added, resulting in compounds with potent CB1R activity .
  • Results or Outcomes: The synthesized compound exhibited significant weight-loss efficacy in diet-induced obese mice . It also displayed 163 clean off-target profiles and is currently under development for treating obesity and the related metabolic syndrome .

Application in Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: This compound has been used in the synthesis of novel 1,2,4-triazole derivatives as promising anticancer agents .
  • Methods of Application or Experimental Procedures: The compound was used in the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Results or Outcomes: Some of the synthesized compounds showed promising cytotoxic activity against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-2-9(8(11)3-6)14-5-7(12)4-13-14/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFASVFRYOKAYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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